![molecular formula C13H22N4O B2924421 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide CAS No. 1448076-42-3](/img/structure/B2924421.png)
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide
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Overview
Description
- Reactants: 4,6-Dimethylpyrimidine-2-amine and dimethylamine
- Conditions: Heating in the presence of a base such as sodium hydride
- Product: N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]amine
Step 3: Formation of Butanamide Moiety
- Reactants: N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]amine and 3-methylbutanoyl chloride
- Conditions: Stirring in an organic solvent such as dichloromethane
- Product: N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and methyl substituents. The final step involves the formation of the butanamide moiety.
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Step 1: Synthesis of the Pyrimidine Core
- Reactants: Acetylacetone and guanidine
- Conditions: Reflux in ethanol
- Product: 4,6-Dimethylpyrimidine-2-amine
Chemical Reactions Analysis
Types of Reactions: N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide can undergo various chemical reactions, including:
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Oxidation:
- Reagents: Potassium permanganate or hydrogen peroxide
- Conditions: Aqueous or organic solvent
- Major Products: Oxidized derivatives of the pyrimidine ring
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Reduction:
- Reagents: Sodium borohydride or lithium aluminum hydride
- Conditions: Anhydrous solvent
- Major Products: Reduced amide or amine derivatives
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Substitution:
- Reagents: Halogenating agents such as bromine or chlorine
- Conditions: Organic solvent, often with a catalyst
- Major Products: Halogenated pyrimidine derivatives
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Halogenating agents: Bromine, chlorine
- Solvents: Ethanol, dichloromethane, anhydrous solvents
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide has several scientific research applications:
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Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
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Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Used in drug discovery and development as a lead compound.
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Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to form hydrogen bonds and interact with enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide
- N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide
- 4-Dimethylaminopyridine
Comparison:
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Similar in having a dimethylamino group but differs in the core structure, leading to different chemical and biological properties.
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide: Shares the dimethylamino group but has an acridine core, which affects its mechanism of action and applications.
4-Dimethylaminopyridine: Contains a dimethylamino group on a pyridine ring, commonly used as a catalyst in organic synthesis, highlighting its unique catalytic properties compared to the pyrimidine derivative.
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₄
- Molecular Weight : 274.33 g/mol
- CAS Number : 1448137-18-5
The compound features a pyrimidine ring substituted with a dimethylamino group and a 3-methylbutanamide functional group, which contribute to its biological properties.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biochemical pathways:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cancer progression.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways critical for cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of approximately 5 µM and 10 µM respectively .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-8(2)7-11(18)16-12-9(3)14-13(17(5)6)15-10(12)4/h8H,7H2,1-6H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHWCNXMAAJHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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